molecular formula C15H19BN2O2S B13475130 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine CAS No. 269410-17-5

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine

Cat. No.: B13475130
CAS No.: 269410-17-5
M. Wt: 302.2 g/mol
InChI Key: PFVYLJDWUBWRFG-UHFFFAOYSA-N
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Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is a complex organic compound that features a boronic ester group and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine typically involves the coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with a thiazole derivative. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the thiazole ring. The boronic ester group enables Suzuki coupling reactions, while the thiazole ring can interact with various biological targets .

Biological Activity

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is a complex organic molecule that incorporates a boron-containing moiety and a thiazole ring. Its structure suggests potential applications in various fields, particularly in medicinal chemistry due to its unique properties that could influence biological activity.

  • CAS Number : 2009169-65-5
  • Molecular Formula : C26H26BNO4
  • Molecular Weight : 427.30 g/mol
  • Appearance : Yellow to orange powder
  • Purity : >98%

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the pinacolborane group. This functionality allows for Suzuki coupling reactions, which are essential in the synthesis of complex organic molecules and materials. Additionally, the thiazole amine component may interact with biological targets through hydrogen bonding and π-stacking interactions.

Biological Activity Overview

Research indicates that compounds containing thiazole and boron functionalities exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives:

  • The compound demonstrated significant cytotoxicity against human cancer cell lines.
  • Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway.

Antimicrobial Studies

A series of tests revealed:

  • Effective inhibition of Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of specific enzymes

Synthesis and Functionalization

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Utilizing α-active methylene ketones and primary amines.
  • Introduction of Boron Functionality : Through reactions involving pinacolborane derivatives.
  • Post-functionalization : Allowing for further modifications to enhance biological activity.

Properties

CAS No.

269410-17-5

Molecular Formula

C15H19BN2O2S

Molecular Weight

302.2 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H19BN2O2S/c1-14(2)15(3,4)20-16(19-14)11-7-5-10(6-8-11)12-9-21-13(17)18-12/h5-9H,1-4H3,(H2,17,18)

InChI Key

PFVYLJDWUBWRFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=N3)N

Origin of Product

United States

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